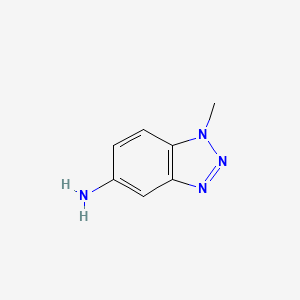

1-Methyl-1H-1,2,3-benzotriazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylbenzotriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSESSKWYDOHYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280325 | |

| Record name | 1-Methyl-1H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27799-83-3 | |

| Record name | 1-Methyl-1H-1,2,3-benzotriazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27799-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 16401 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027799833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazol-5-amine, 1-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,2,3-benzotriazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-1,2,3-benzotriazol-5-amine (CAS: 27799-83-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-1,2,3-benzotriazol-5-amine is a heterocyclic compound belonging to the benzotriazole family, a class of molecules that has garnered significant interest in medicinal chemistry. The benzotriazole scaffold is recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a plausible synthesis pathway, and an exploration of its potential applications in drug discovery and development, drawing upon the broader activities of the benzotriazole class. While specific biological data for this particular derivative is limited in publicly accessible literature, this guide extrapolates potential mechanisms of action and experimental considerations based on structurally related compounds.

Introduction: The Significance of the Benzotriazole Scaffold

Benzotriazole and its derivatives are bicyclic heterocyclic compounds that have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Their structural resemblance to endogenous purines allows them to interact with various enzymes and receptors within biological systems.[1] The introduction of different substituents onto the benzotriazole core, such as the methyl and amine groups in this compound, can significantly modulate the compound's physicochemical properties and biological activity, making it a valuable building block in the design of novel therapeutic agents.[2][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 27799-83-3 | |

| Molecular Formula | C₇H₈N₄ | |

| Molecular Weight | 148.17 g/mol | |

| Appearance | Solid | |

| SMILES | Cn1nnc2cc(N)ccc12 | |

| InChI | 1S/C7H8N4/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,8H2,1H3 | |

| InChI Key | QSESSKWYDOHYAW-UHFFFAOYSA-N |

Synthesis and Characterization

Proposed Synthesis Pathway

A potential synthetic route could start from 4-methyl-1,2-phenylenediamine. The synthesis would likely proceed in two key steps: formation of the triazole ring and subsequent methylation.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Methylation of 4-Nitro-o-phenylenediamine: To a solution of 4-nitro-o-phenylenediamine in a suitable solvent (e.g., DMF), a base (e.g., K₂CO₃) is added, followed by the slow addition of a methylating agent like dimethyl sulfate. The reaction mixture is stirred at room temperature until completion, monitored by TLC.

-

Reduction of the Nitro Group: The methylated intermediate is then subjected to reduction. A common method is the use of tin(II) chloride in concentrated hydrochloric acid.

-

Diazotization and Cyclization: The resulting triamine is dissolved in an acidic medium (e.g., dilute HCl) and cooled. A solution of sodium nitrite in water is then added dropwise to form the diazonium salt, which spontaneously cyclizes to form the benzotriazole ring.

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Characterization

The structure of the synthesized this compound would be confirmed using various spectroscopic techniques:

-

¹H NMR: To identify the number and environment of protons.

-

¹³C NMR: To determine the carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

A research study on a related compound, methyl-benzotriazole amine salt, utilized FT-IR, gas chromatography, elemental analysis, and VPO molecular weight techniques for characterization.[6]

Applications in Drug Discovery and Development

The benzotriazole scaffold is a cornerstone in the development of new therapeutic agents. While specific data for this compound is scarce, the known biological activities of its analogs suggest several potential areas of application.

Anticancer Activity

Numerous benzotriazole derivatives have demonstrated potent anticancer activity.[1][2] A primary mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.[1][3] The substitution pattern on the benzotriazole ring, including the presence of halogens or alkyl-aryl groups, has been shown to enhance cytotoxic activity, possibly by increasing lipophilicity and facilitating cell penetration or interaction with hydrophobic enzyme sites.[2]

Antimicrobial and Antifungal Activity

Benzotriazole derivatives have been extensively investigated for their antimicrobial and antifungal properties.[3][4] Studies have shown that N-alkylation can influence the biological activity. For instance, N-alkylated benzotriazole derivatives have shown activity against various bacterial strains.[3] Furthermore, the introduction of small hydrophobic groups like methyl or chloro groups on the benzotriazole ring has led to compounds effective against both Candida and Aspergillus species.[3]

Antiviral Activity

Derivatives of benzotriazole have also been explored as antiviral agents. For example, certain N-substituted benzotriazoles have been found to be active against Coxsackievirus B5.[7]

Caption: Potential therapeutic applications of benzotriazole derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro assays would be necessary. The following are generalized protocols based on studies of similar compounds.

In Vitro Anticancer Screening

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HT-29 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for cytotoxicity comparison.

-

Methodology (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value.

-

Antimicrobial Susceptibility Testing

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

-

Methodology (Broth Microdilution):

-

Prepare serial dilutions of this compound in a suitable broth medium in 96-well plates.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Safety and Handling

Based on available safety data, this compound is classified with the signal word "Warning" and is harmful if swallowed, causing skin and eye irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The broader family of benzotriazoles has demonstrated significant potential across various disease areas. Future research should focus on the definitive synthesis and purification of this specific compound, followed by comprehensive in vitro and in vivo screening to elucidate its specific biological activities and mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial in optimizing its therapeutic potential.

References

-

Gherman, C. M., et al. (2026). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Pharmaceuticals, 19(1), 77. Retrieved from [Link]

-

Briguglio, S. P., et al. (2014). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 87, 1-37. Retrieved from [Link]

-

GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 27(2), 1-12. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2025). A Review on Benzotriazole and Its Biological Activities. Retrieved from [Link]

-

Sanna, P., et al. (2021). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 26(15), 4474. Retrieved from [Link]

-

Singh, N., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega. Retrieved from [Link]

-

Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. (2024). Retrieved from [Link]

-

IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-1H-1,2,3-benzotriazol-6-amine. Retrieved from [Link]

-

GSC Online Press. (2020). Review on synthetic study of benzotriazole. Retrieved from [Link]

-

Ortiz de Montellano, P. R. (2014). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Cytochrome P450, 44(1), 2-15. Retrieved from [Link]

- Google Patents. (n.d.). CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole.

-

Guo, T., et al. (2012). (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1409. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of methyl-benzotriazole amine salt. Retrieved from [Link]

-

vibzz lab. (2023, April 19). Benzotriazole : Organic Synthesis [Video]. YouTube. Retrieved from [Link]

-

The Open Medicinal Chemistry Journal. (2020). Antiviral Activity of Benzotriazole Based Derivatives. Retrieved from [Link]

-

Prime Scholars. (n.d.). Synthesis, characterization and antimicrobial activity studies of 5-(2-(5- benzoyl-1H-1,2,3-benzotriazole-1-yl)2-oxoethylamino)-2-hydroxy benzoic acid and their transition metal chelates. Retrieved from [Link]

-

ResearchGate. (2015). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Methyl-1H-1,2,3-benzotriazol-5-amine: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-Methyl-1H-1,2,3-benzotriazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its core physical and chemical properties, spectroscopic signatures, and reactivity profile. Furthermore, it outlines a representative synthetic pathway, discusses its applications as a versatile building block in drug discovery, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.

Introduction: The Versatility of a Benzotriazole Scaffold

The benzotriazole nucleus, a fusion of a benzene ring and a 1,2,3-triazole ring, represents a privileged scaffold in modern chemistry.[1] Its derivatives are integral to a wide array of applications, from corrosion inhibitors to photostabilizers and, most notably, as core components of therapeutic agents.[2][3][4] The unique electronic structure of the benzotriazole ring, coupled with its ability to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking, makes it an attractive pharmacophore for designing molecules that can effectively bind to biological targets like enzymes and receptors.[3][5]

This compound (CAS 27799-83-3) is a key derivative that combines the benzotriazole core with a primary amine and a methyl group. This specific arrangement of functional groups offers multiple points for synthetic modification, making it a valuable starting material for the construction of diverse chemical libraries aimed at drug discovery and development. This guide serves to consolidate the known technical data on this compound, providing a foundational resource for its effective and safe utilization in a laboratory setting.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of reproducible science. The following section details the fundamental identifiers for this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [6] |

| CAS Number | 27799-83-3 | [6] |

| Molecular Formula | C₇H₈N₄ | [6][7] |

| Molecular Weight | 148.17 g/mol | [6][7] |

| Synonyms | 5-Amino-1-methyl-1,2,3-benzotriazole, (1-Methyl-1H-benzotriazol-5-yl)amine, 1-Methyl-1H-benzo[d][6][8]triazol-5-amine | [9] |

| InChI Key | QSESSKWYDOHYAW-UHFFFAOYSA-N | [6][9] |

| Canonical SMILES | Cn1nnc2cc(N)ccc12 |[6] |

The structure consists of a bicyclic system where the methyl group is attached to the N1 position of the triazole ring, and the amine group is substituted at the C5 position of the benzene ring. This specific isomerism is critical, as the properties and reactivity of N2-methylated isomers can differ significantly.

Physical and Chemical Properties

The physicochemical properties of a compound dictate its behavior in various environments and are crucial for designing experimental protocols, including reaction setups, purification methods, and formulation strategies.

Table 2: Predicted and Observed Physical Properties

| Property | Value | Notes |

|---|---|---|

| Physical Form | Solid | Observed property.[6] |

| Density | 1.42 ± 0.1 g/cm³ | Predicted value.[9] |

| Boiling Point | 368.5 °C at 760 mmHg | Predicted value.[9] |

| Flash Point | 176.7 °C | Predicted value.[9] |

| Vapor Pressure | 1.27 x 10⁻⁵ mmHg at 25°C | Predicted value.[9] |

| Acidity (pKa) | ~8.2 (for parent N-H) | The parent benzotriazole is a weak Brønsted acid.[10][1] The N1-methylation removes this acidic proton. |

| Basicity | Weakly basic | The primary amine group (C5-NH₂) imparts basic character, allowing for salt formation with acids. The triazole nitrogens are very weak bases. |

Discussion of Properties:

-

Solubility: While quantitative data is sparse, its structure suggests limited solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and DMSO, which is typical for such heterocyclic amines.[2] This is a critical consideration for selecting appropriate solvent systems for reactions and analyses.

-

Stability: The compound is chemically stable under standard ambient conditions (room temperature). The aromatic benzotriazole system confers significant thermal stability. However, like many amines, it may be sensitive to oxidation over time and should be stored under an inert atmosphere if high purity is to be maintained.

-

Reactivity Profile: The molecule possesses two primary sites of reactivity:

-

The Amino Group (-NH₂): As a primary aromatic amine, it can undergo standard reactions such as diazotization, acylation, alkylation, and Schiff base formation. This functional group is the principal handle for derivatization in medicinal chemistry.

-

The Benzotriazole Ring: The triazole ring is relatively stable but can participate in coordination with metal ions. The fused benzene ring can undergo electrophilic substitution, although the triazole ring is deactivating. The positions on the benzene ring are electronically distinct, influencing substitution patterns.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and purity assessment. Based on the molecular structure, the following spectral characteristics are expected:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Methyl Protons (-CH₃): A sharp singlet is expected around δ 3.5-4.5 ppm, deshielded by the adjacent nitrogen atom.

-

Amine Protons (-NH₂): A broad singlet, typically between δ 3.0-5.0 ppm. Its chemical shift is highly dependent on solvent and concentration, and it may exchange with D₂O.

-

Aromatic Protons (Ar-H): Three protons on the benzene ring will appear in the aromatic region (δ 6.5-8.0 ppm). Their coupling patterns (doublets, doublet of doublets) will be characteristic of the 1,2,4-trisubstituted benzene ring system.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 30-40 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 100-150 ppm). The carbon attached to the amino group (C5) and the carbons fused to the triazole ring (C4, C8) will have characteristic chemical shifts.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

N-H Stretch: Two characteristic sharp peaks for the primary amine will be present in the 3300-3500 cm⁻¹ region.[11]

-

C-H Stretch: Signals for aromatic C-H bonds (above 3000 cm⁻¹) and the aliphatic methyl C-H bonds (below 3000 cm⁻¹) are expected.

-

C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[11]

-

N=N Stretch: A weak to medium band for the triazole N=N bond can be expected around 1580-1630 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ would be observed at m/z ≈ 148.17, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₇H₈N₄. Common fragmentation patterns may include the loss of N₂ (28 Da) or the methyl radical (15 Da).

-

Synthesis and Purification Workflow

The synthesis of this compound typically involves a multi-step sequence starting from a commercially available substituted benzene derivative. A plausible, generalized pathway is outlined below.

Causality in Synthesis Design: The choice of this pathway is dictated by the principles of aromatic chemistry. The key steps involve:

-

Nitration: Introducing a nitro group, which is a precursor to the amine.

-

Triazole Formation: Cyclization of an ortho-diamino functionality is a classic and efficient method for forming the benzotriazole ring.

-

Reduction: Conversion of the nitro group to the target amine is a standard and high-yielding transformation.

-

Methylation: Introduction of the methyl group. The timing of this step is crucial to control regioselectivity (N1 vs. N2 methylation).

Protocol for Purification (Example):

-

Rationale: Crude reaction products often contain unreacted starting materials, byproducts, and residual solvents. Recrystallization is an effective method for purifying solid compounds based on differences in solubility at different temperatures.

-

Solvent Selection: A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A solvent pair (e.g., ethanol/water) may also be effective.

-

Procedure: a. Dissolve the crude solid in a minimum amount of hot solvent. b. If the solution is colored, treat with a small amount of activated charcoal and hot filter to remove impurities. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration. e. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. f. Dry the crystals under vacuum to remove all residual solvent.

Applications in Drug Discovery

This compound serves as a versatile scaffold in medicinal chemistry due to its structural features and synthetic accessibility.

-

Bioisostere and Pharmacophore: The benzotriazole moiety is often used as a bioisostere for other aromatic systems like indole or benzimidazole. Its ability to act as both a hydrogen bond donor (via the amine) and acceptor (via the triazole nitrogens) allows it to mimic interactions of natural ligands with their protein targets.[3]

-

Scaffold for Library Synthesis: The reactive amine group is an ideal attachment point for a wide variety of chemical functionalities. By reacting it with different carboxylic acids, sulfonyl chlorides, isocyanates, or aldehydes, chemists can rapidly generate large libraries of diverse compounds for high-throughput screening against various diseases.[12]

-

Known Biological Activities: Benzotriazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[13][3][5][14] This established biological relevance provides a strong rationale for using this compound as a starting point for developing new therapeutic agents. For instance, benzotriazole-based compounds have been investigated as inhibitors of various enzymes and have shown potential in treating protozoal infections.[13][14]

Sources

- 1. Benzotriazole - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound AldrichCPR 27799-83-3 [sigmaaldrich.com]

- 7. 1-methyl-1H-1,2,3-benzotriazol-6-amine | C7H8N4 | CID 590468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. crceurope.com [crceurope.com]

- 9. echemi.com [echemi.com]

- 10. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 11. jocpr.com [jocpr.com]

- 12. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. researchgate.net [researchgate.net]

1-Methyl-1H-1,2,3-benzotriazol-5-amine molecular weight and formula

An In-Depth Technical Guide to 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Introduction

This compound is a heterocyclic compound belonging to the benzotriazole family. Benzotriazoles are bicyclic compounds consisting of a benzene ring fused to a triazole ring. This structural motif is of significant interest in medicinal chemistry and materials science due to its versatile chemical reactivity and diverse biological activities.[1] As a functionalized derivative, this compound serves as a valuable synthetic intermediate or building block for the creation of more complex molecules.[2] This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic pathway, potential applications, and essential safety and handling protocols for researchers and drug development professionals.

Section 1: Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's properties are fundamental for its effective use in research and development.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 27799-83-3[2] |

| Molecular Formula | C₇H₈N₄[2][3] |

| Molecular Weight | 148.17 g/mol [2][3] |

| InChI Key | QSESSKWYDOHYAW-UHFFFAOYSA-N |

| Canonical SMILES | CN1N=NC2=CC(=C(C=C21)N) |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | |

| Boiling Point (Predicted) | 368.5°C at 760 mmHg | [3] |

| Density (Predicted) | 1.42 g/cm³ | [3] |

| Flash Point (Predicted) | 176.7°C | [3] |

| Vapor Pressure (Predicted) | 1.27E-05 mmHg at 25°C |[3] |

Section 2: Synthesis and Mechanistic Insights

A logical precursor for this synthesis would be 4-methyl-benzene-1,2,3-triamine. The synthesis could proceed as follows:

Proposed Synthetic Workflow:

-

Nitration: Begin with 3,4-diaminotoluene. Selective nitration at the position ortho to one of the amino groups and meta to the methyl group would yield 1-methyl-2,3-dinitro-benzene. This step requires careful control of reaction conditions to achieve the desired regioselectivity.

-

Reduction: The dinitro compound is then selectively reduced to the corresponding diamine, yielding 4-methyl-benzene-1,2,3-triamine.

-

Diazotization and Cyclization: The resulting triamine is treated with a diazotizing agent, such as sodium nitrite (NaNO₂) in an acidic medium (e.g., acetic acid or hydrochloric acid). One of the adjacent amino groups is converted to a diazonium salt, which then undergoes spontaneous intramolecular cyclization with the neighboring amino group to form the triazole ring.

-

Methylation: The final step would involve the N-methylation of the benzotriazole ring. This can be achieved using a methylating agent like dimethyl sulfate or methyl iodide. This reaction can produce a mixture of N1 and N2 isomers, which would require separation.

Caption: Proposed synthetic workflow for this compound.

Section 3: Applications in Research and Development

As a heterocyclic building block, this compound is a versatile starting material for the synthesis of more complex molecules with potential applications in various fields. The benzotriazole scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities.[1][4]

-

Drug Discovery: Derivatives of benzotriazole have shown promise as anticancer, antimicrobial, and antiviral agents.[1][4] The amine group on the molecule provides a reactive handle for further functionalization, allowing for the generation of compound libraries for high-throughput screening. For instance, it can be used in amide coupling reactions to link with various carboxylic acids, a common strategy in the development of new therapeutic agents.[5]

-

Materials Science: The parent compound, methyl-1H-benzotriazole, is a well-known corrosion inhibitor, particularly for copper and its alloys, and also acts as a UV stabilizer in polymers.[6][7] The amine functionality of this compound could be utilized to incorporate this protective moiety into polymer backbones or onto surfaces.

Caption: Potential application areas derived from the core structure.

Section 4: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical compound. This compound is classified with specific hazards that require careful management.

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning[3]

Table 3: Hazard and Precautionary Statements

| Code | Statement |

|---|---|

| H302 | Harmful if swallowed.[3] |

| H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation.[3] |

| H335 | May cause respiratory irritation.[3] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocol: Safe Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Handling:

-

Avoid contact with skin and eyes.[9]

-

Avoid formation of dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

-

-

Storage:

-

Spill Response:

-

Cover drains to prevent entry into the sewer system.

-

Collect spillage by sweeping up dry material, avoiding dust generation, and place it in a suitable container for disposal.

-

Conclusion

This compound is a compound with significant potential as a building block in synthetic chemistry. Its defined molecular formula of C₇H₈N₄ and molecular weight of 148.17 g/mol provide the quantitative basis for its use in stoichiometry.[2][3] While its primary utility lies in its role as a synthetic intermediate, the known biological and material properties of the benzotriazole class suggest promising avenues for its application in drug discovery and materials science. Strict adherence to the documented safety and handling procedures is essential to mitigate the risks associated with its use.

References

-

1-Methyl-1H-1, 2, 3-benzotriazol-5-amine, min 95%, 1 gram. CP Lab Safety. [Link]

-

(1-Methyl-1H-1,2,3-benzotriazol-5-yl)methylamine. Chemical-Suppliers.com. [Link]

-

Methyl-1H-benzotriazole (mixture). Chem-Impex International. [Link]

-

Safety Data Sheet - High Temp Premium 2. Chevron. [Link]

-

Understanding Methyl 1H Benzotriazole and Its Applications in Chemical Research. Fengchen Group Co., Ltd. [Link]

-

Safety Data Sheet - OKS 3570. OKS Spezialschmierstoffe GmbH. [Link]

-

Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. LookChem. [Link]

-

HBTU. Wikipedia. [Link]

-

1-methyl-1H-1,2,3-benzotriazol-6-amine. PubChem. [Link]

-

Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. [Link]

-

Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega. [Link]

-

5-methyl-1H-1,2,3-benzotriazole. ChemSynthesis. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. calpaclab.com [calpaclab.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. HBTU - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Understanding Methyl 1H Benzotriazole and Its Applications in Chemical Research [tengerchemical.com]

- 8. cglapps.chevron.com [cglapps.chevron.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Introduction

1-Methyl-1H-1,2,3-benzotriazol-5-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development. The benzotriazole scaffold is a privileged structure, appearing in a variety of therapeutic agents. The specific substitution pattern of a methyl group on the triazole ring and an amine group on the benzene ring offers a unique combination of physicochemical properties, making it a valuable building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway to this compound, intended for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by authoritative literature.

Strategic Approach to Synthesis

The synthesis of this compound can be efficiently achieved through a multi-step pathway commencing with a commercially available and cost-effective starting material, 4-nitro-1,2-phenylenediamine. The overall strategy involves the sequential formation of the benzotriazole ring system, followed by N-methylation and finally, the reduction of the nitro group to the desired amine. This approach allows for a controlled introduction of the required functional groups and facilitates purification of the intermediates at each stage.

The chosen pathway is depicted in the workflow diagram below:

Figure 1: Proposed synthesis pathway for this compound.

Detailed Synthesis Protocol

This section provides a step-by-step methodology for the synthesis of this compound, including mechanistic insights and practical considerations for each reaction.

Step 1: Synthesis of 5-Nitro-1H-1,2,3-benzotriazole

The initial step involves the formation of the benzotriazole ring through the diazotization of one of the amino groups of 4-nitro-1,2-phenylenediamine, followed by intramolecular cyclization. This is a classic and efficient method for the synthesis of benzotriazoles.[1]

Reaction Mechanism:

In an acidic medium, typically acetic acid, sodium nitrite is protonated to form nitrous acid (HNO₂). One of the amino groups of the o-phenylenediamine derivative attacks the nitrosonium ion (NO⁺) generated from nitrous acid, leading to the formation of a diazonium salt. The adjacent amino group then acts as an intramolecular nucleophile, attacking the diazonium group to form the five-membered triazole ring. Subsequent deprotonation yields the stable aromatic benzotriazole system.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitro-1,2-phenylenediamine in glacial acetic acid.

-

Cool the resulting solution in an ice bath to between 0 and 5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into a beaker of crushed ice with stirring.

-

The precipitated solid, 5-nitro-1H-1,2,3-benzotriazole, is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 2: Synthesis of 1-Methyl-5-nitro-1H-1,2,3-benzotriazole

The N-methylation of 5-nitro-1H-1,2,3-benzotriazole is a critical step that introduces the methyl group onto the triazole ring. The regioselectivity of this reaction is an important consideration, as methylation can occur at the N1 or N2 position. For many benzotriazole derivatives, N1-alkylation is the major product under neutral or basic conditions.[2] The use of a suitable methylating agent in the presence of a base is standard practice.

Reaction Mechanism:

The base, such as potassium carbonate, deprotonates the N-H of the benzotriazole, forming the benzotriazolide anion. This anion then acts as a nucleophile and attacks the methylating agent (e.g., dimethyl sulfate or methyl iodide) in an SN2 reaction, resulting in the formation of the N-methylated product.

Experimental Protocol:

-

Suspend 5-nitro-1H-1,2,3-benzotriazole in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) in a round-bottom flask.

-

Add a slight excess of a base, for example, anhydrous potassium carbonate.

-

To this stirred suspension, add a methylating agent like dimethyl sulfate or methyl iodide dropwise at room temperature.

-

After the addition, the reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50 °C) for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, filter off the inorganic salts.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to isolate 1-methyl-5-nitro-1H-1,2,3-benzotriazole.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group of 1-methyl-5-nitro-1H-1,2,3-benzotriazole to the corresponding amine. Several reducing agents can be employed for this transformation. A common and effective method is the use of tin(II) chloride in the presence of hydrochloric acid.[3] Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst is another excellent method.

Reaction Mechanism (using SnCl₂/HCl):

The reduction of the nitro group by tin(II) chloride is a complex process involving a series of single-electron transfers. In acidic conditions, SnCl₂ acts as the reducing agent, donating electrons to the nitro group, which is sequentially reduced through nitroso and hydroxylamino intermediates to the final amine.

Experimental Protocol:

-

Dissolve 1-methyl-5-nitro-1H-1,2,3-benzotriazole in a suitable solvent such as ethanol or isopropanol.[3]

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Add the tin(II) chloride solution to the stirred solution of the nitro compound.

-

Heat the reaction mixture at reflux for a few hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide or sodium carbonate until the solution is basic. This will precipitate tin salts.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude this compound can be further purified by column chromatography or recrystallization.

Data Summary

The following table summarizes key data for the starting material, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Nitro-1,2-phenylenediamine | C₆H₇N₃O₂ | 153.14 | Yellow to orange solid |

| 5-Nitro-1H-1,2,3-benzotriazole | C₆H₄N₄O₂ | 164.12 | Yellowish solid |

| 1-Methyl-5-nitro-1H-1,2,3-benzotriazole | C₇H₆N₄O₂ | 178.15 | Solid |

| This compound | C₇H₈N₄ | 148.17 | Solid[4] |

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By starting with readily available 4-nitro-1,2-phenylenediamine, this multi-step synthesis allows for the controlled and efficient construction of the target molecule. The provided experimental protocols, along with the mechanistic insights, offer a solid foundation for researchers to successfully synthesize this valuable compound for their drug discovery and development endeavors. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood.

References

- Graham, D., & McAnally, G. (n.d.). Synthesis of Aminobenzotriazoles.

-

PubChem. (n.d.). 1-methyl-1H-1,2,3-benzotriazol-6-amine. Retrieved from [Link]

-

NIST. (n.d.). 1H-Benzotriazole, 5-methyl-. NIST WebBook. Retrieved from [Link]

- Wang, Z., et al. (2020). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles.

- Begunov, R. S., Savina, L. I., & Khlopotinin, A. I. (2024). Main and by-processes at 1-(2-nitroaryl)-1H-benzotriazole reduction. From Chemistry Towards Technology Step-By-Step, 5(1), 107-113.

Sources

An In-depth Technical Guide to the Structural Characterization of 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Abstract

This technical guide provides a comprehensive framework for the definitive structural characterization of 1-Methyl-1H-1,2,3-benzotriazol-5-amine (CAS No: 27799-83-3), a heterocyclic building block with significant potential in medicinal chemistry and materials science.[1][2] This document moves beyond rote procedural descriptions to offer an integrated analytical strategy, elucidating the causal reasoning behind the selection and application of key spectroscopic and crystallographic techniques. By synthesizing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction, researchers and drug development professionals can achieve an unambiguous confirmation of the molecule's identity, purity, and three-dimensional architecture. Each section details not only the "how" but the "why," ensuring a robust and self-validating approach to structural elucidation.

Introduction: The Scientific Imperative for Rigorous Characterization

This compound, a derivative of the versatile benzotriazole scaffold, presents a unique combination of a fused aromatic system, a triazole ring, and an amino functional group.[1][3] Benzotriazole derivatives are known for a wide array of biological activities, including anticancer, antiviral, and antifungal properties, making them attractive cores for drug discovery programs.[2][3][4] The precise substitution pattern—specifically, the methylation at the N1 position of the triazole ring and amination at the C5 position of the benzene ring—is critical to its chemical reactivity and biological interactions.

Given that N-substituted benzotriazoles can exist as two primary isomers (1H and 2H), empirical validation of the methyl group's position is not merely academic; it is fundamental to ensuring the reproducibility of synthetic procedures and the reliability of subsequent biological or material science investigations.[5][6] An incorrect or incomplete structural assignment can lead to flawed structure-activity relationship (SAR) studies and wasted resources.[7] This guide, therefore, establishes a multi-pronged analytical workflow designed to provide unequivocal proof of structure.

Core Molecular Features:

The Analytical Workflow: A Synergistic Approach

The definitive characterization of this compound relies on the convergence of evidence from multiple, independent analytical techniques. No single method provides the complete picture. Instead, we leverage the unique strengths of each to build a comprehensive and self-validating structural dossier.

Caption: Integrated workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and distinguishing it from other potential isomers.

¹H NMR Spectroscopy: Proton Environments and Connectivity

Causality behind the Experiment: The chemical shift (δ) of each proton is uniquely influenced by its local electronic environment. This allows us to differentiate between aromatic protons, the amine protons, and the methyl protons. Furthermore, spin-spin coupling patterns reveal which protons are adjacent to one another, confirming the substitution on the benzene ring.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound well and its residual water peak does not typically obscure key signals.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse ('zg') experiment.

-

Number of Scans: 16-64 scans for good signal-to-noise ratio.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Expected Data & Interpretation: The ¹H NMR spectrum is expected to show distinct signals corresponding to the three types of protons in the molecule.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (C4-H, C6-H, C7-H) | 6.5 - 7.5 | Doublet, Doublet of Doublets, Singlet/Doublet | 1H each (total 3H) | Protons are on an electron-rich aromatic ring, deshielded relative to alkanes. The specific shifts and coupling patterns confirm the 5-amino substitution pattern. |

| Amine (NH₂) | 5.0 - 6.0 (broad) | Singlet (broad) | 2H | The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. The chemical shift can vary with concentration and solvent. |

| Methyl (N-CH₃) | 3.8 - 4.2 | Singlet | 3H | The methyl group is attached to a nitrogen atom within a heterocyclic system, leading to a downfield shift compared to an alkyl methyl group. The singlet multiplicity confirms no adjacent protons. |

¹³C NMR Spectroscopy: The Carbon Framework

Causality behind the Experiment: Just as with protons, each carbon atom resonates at a characteristic frequency based on its hybridization and electronic environment. This technique is crucial for confirming the total number of unique carbons and identifying the key functional groups.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire on the same spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled ('zgpg') experiment to produce singlets for all carbons.

-

Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width: 0-160 ppm.

-

Expected Data & Interpretation: The proton-decoupled ¹³C NMR spectrum should display 7 distinct signals, corresponding to the 7 unique carbon atoms in the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |

| Aromatic (C4, C6, C7) | 100 - 120 | Carbons in the electron-rich benzene portion of the ring system. |

| Aromatic (C5-NH₂) | 140 - 150 | The carbon directly attached to the electron-donating amino group is significantly deshielded. |

| Aromatic (C3a, C7a - fused) | 130 - 145 | Bridgehead carbons at the fusion of the benzene and triazole rings. |

| Methyl (N-CH₃) | 30 - 35 | Aliphatic carbon attached to a nitrogen atom. |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Causality behind the Experiment: Mass spectrometry provides a direct measurement of the molecule's mass-to-charge ratio (m/z), offering definitive confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, further validating the elemental composition.

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument: Infuse the sample into an ESI-MS instrument (e.g., a Q-TOF or Orbitrap).

-

Mode: Operate in positive ion mode, as the amine group is readily protonated.

-

Analysis: Observe the full scan spectrum for the protonated molecular ion [M+H]⁺.

Expected Data & Interpretation:

| Ion | Expected m/z | Calculation |

| Molecular Ion [M]⁺ (in EI) | 148.07 | Based on the most abundant isotopes (¹²C₇¹H₈¹⁴N₄).[8] |

| Protonated Molecule [M+H]⁺ (in ESI) | 149.08 | 148.07 + 1.007 (mass of H⁺). |

The fragmentation pattern can also provide structural clues. For instance, a common fragmentation pathway for N-methyl benzotriazoles involves the loss of the methyl group or cleavage of the triazole ring.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

Causality behind the Experiment: While NMR and MS provide powerful evidence for connectivity and composition, only X-ray diffraction can deliver an unambiguous, three-dimensional map of the atoms in space.[9][10] This technique is the gold standard for confirming isomerism and determining bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol:

-

Crystal Growth: This is the most critical and often challenging step. Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). Slow evaporation of a solvent (e.g., ethanol, ethyl acetate) in which the compound has moderate solubility is a common method.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a single-crystal diffractometer. Data is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

Expected Outcomes & Data Presentation: The result is a complete structural model of the molecule. Key data should be summarized in a crystallographic information file (CIF) and presented in tables.

| Parameter | Description | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the crystal lattice.[11][12] |

| Space Group | e.g., P2₁/c | Defines the specific symmetry elements within the unit cell.[9] |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating unit of the crystal.[9][11] |

| Key Bond Lengths | N1-CH₃, C5-NH₂ | Confirms the covalent attachment of the methyl and amino groups at the specified positions. |

| Intermolecular Interactions | e.g., Hydrogen Bonding | Reveals how molecules pack in the solid state, which can influence physical properties like melting point and solubility. |

Caption: Molecular structure of the target compound.

Conclusion: Synthesizing the Evidence for Unambiguous Characterization

The structural characterization of this compound is achieved not by a single measurement, but by the logical synthesis of complementary data. ¹H and ¹³C NMR establish the covalent framework and confirm the substitution pattern. Mass spectrometry validates the molecular formula with high precision. Finally, single-crystal X-ray diffraction provides the definitive and absolute proof of structure, unambiguously locating the methyl group at the N1 position and the amine at the C5 position. This rigorous, multi-technique approach ensures the scientific integrity required for advancing this promising molecule in research and development.

References

-

Tyagi, R., et al. (2024). Spectral analysis and docking of new benzotriazole derivatives. International Journal of Health and Allied Sciences. [Link]

-

ResearchGate. General Structure of Benzotriazole derivatives. [Link]

-

Daniel, K., et al. (2022). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion in Pharmaceutical Sciences. [Link]

-

Pădurariu, M., et al. (2022). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI. [Link]

-

Research Square. Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. [Link]

-

PubChem. 1-Methylbenzotriazole. [Link]

-

PubChem. 1-methyl-1H-1,2,3-benzotriazol-6-amine. [Link]

-

ResearchGate. X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. [Link]

-

Macías, R., et al. (2024). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. Acta Crystallographica Section E. [Link]

-

National Center for Biotechnology Information. 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile. [Link]

-

GSC Online Press. Review on synthetic study of benzotriazole. [Link]

-

Guo, T., et al. (2012). (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate. ResearchGate. [Link]

Sources

- 1. This compound AldrichCPR 27799-83-3 [sigmaaldrich.com]

- 2. Spectral analysis and docking of new benzotriazole derivatives. [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. currentopinion.be [currentopinion.be]

- 8. 1-methyl-1H-1,2,3-benzotriazol-6-amine | C7H8N4 | CID 590468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol [mdpi.com]

- 10. Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activities of Methylated Benzotriazole Amines

Abstract: Benzotriazole, a privileged heterocyclic scaffold, serves as a cornerstone in modern medicinal chemistry. Its structural resemblance to the native purine nucleus allows it to interact with a wide array of biological targets.[1] The strategic functionalization of the benzotriazole core with methyl and amine groups has unlocked a new dimension of pharmacological potential, leading to derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This technical guide provides an in-depth analysis of the significant biological activities exhibited by methylated benzotriazole amines, with a primary focus on their anticancer, antimicrobial, and antiviral properties. We will explore the underlying mechanisms of action, delve into critical structure-activity relationships (SAR), and present detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical class for next-generation therapeutics.

The Benzotriazole Scaffold: A Foundation for Bioactivity

The benzotriazole unit is a bicyclic aromatic heterocycle that has proven to be a highly versatile scaffold for drug development.[2] Its utility stems from its unique physicochemical properties: it can act as a hydrogen bond donor and acceptor, participate in π-π stacking interactions, and its compact, rigid structure provides a stable anchor for various functional groups.[3][4] These characteristics allow benzotriazole derivatives to bind effectively to numerous enzymes and receptors.[5]

Substitutions can occur on the benzene ring or, more commonly, at the N-1 or N-2 positions of the triazole ring, leading to a high degree of structural diversity and allowing for fine-tuning of biological activity.[6]

The Strategic Importance of Methyl and Amine Functionalization

The introduction of methyl and amine groups to the benzotriazole scaffold is not arbitrary; it is a deliberate strategy to enhance drug-like properties.

-

Methyl Groups: Methylation can significantly increase lipophilicity, which may enhance the ability of a compound to cross cellular membranes and interact with hydrophobic pockets in target proteins.[6] Furthermore, methyl groups can sterically shield parts of the molecule from metabolic degradation, potentially increasing its in vivo half-life. The synthesis of methyl-benzotriazole amine salts has been shown to yield compounds with improved oil solubility and corrosion inhibition, properties that can translate to better formulation and delivery in biological systems.[7]

-

Amine Groups: The amine functional group is a critical pharmacophore. Its basic nature allows for the formation of salts, which can dramatically improve aqueous solubility and bioavailability. It is also a potent hydrogen bond donor and acceptor, crucial for specific interactions with biological targets. The amine often serves as a versatile linker, enabling the connection of the benzotriazole core to other pharmacologically active moieties, creating hybrid molecules with dual or enhanced activities.[8]

Caption: Primary mechanisms of anticancer action.

Structure-Activity Relationship (SAR) Highlights

-

Substitution Position: The biological activity is highly dependent on whether the substitution is at the N-1 or N-2 position of the triazole ring. [6]* Aromatic Substituents: The presence of halogen atoms (e.g., chlorine, fluorine) on aryl rings attached to the benzotriazole core often increases cytotoxic activity. [6]This is attributed to an increase in lipophilicity, which facilitates easier penetration of cell membranes. [6]* Linker Groups: Increasing the length of an alkyl linker between the benzotriazole and an aryl group can enhance cytotoxic activity. [6]

Compound Class Cancer Cell Line IC50 (µM) Key Structural Feature Reference Benzotriazole-Acrylonitrile VX2 Carcinoma 3.80 ± 0.75 Acrylonitrile Moiety [9] Benzotriazole-Phenyl Quinazoline MCF-7 (Breast) 3.16 2-Phenyl Quinazoline [10] Chloro-substituted Naphthalimide MDA-MB-231 (Breast) < 5.5 C5-Chloro Substituent [6] | Benzotriazole-Thiazolidinone | MGC (Stomach) | 3.72 ± 0.11 | Thiazolidinone Ring | [9]|

Key Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the methylated benzotriazole amine derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. [11]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve. [11]

Broad-Spectrum Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. [12]Methylated benzotriazole amines have demonstrated significant potential, with broad-spectrum activity against both Gram-positive (e.g., Bacillus subtilis, MRSA) and Gram-negative (e.g., Escherichia coli) bacteria, as well as pathogenic fungi like Candida albicans and Aspergillus niger. [2][12][13][14]

Mechanisms of Antimicrobial Action

-

Membrane Disruption: A primary mechanism involves the disruption of the bacterial cell membrane's integrity. [2][15]The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to increased permeability, leakage of essential cellular components, and ultimately cell lysis and death. [15]* Enzyme Inhibition: Specific derivatives can target essential microbial enzymes. For example, in fungi, some benzotriazoles have been shown to inhibit N-myristoyl transferase, an enzyme crucial for protein modification and fungal viability. [12]

Sources

- 1. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Molecular Lockpicks: Benzotriazole Derivatives in the Fight Against Viral Pathogenesis - PharmaFeatures [pharmafeatures.com]

- 4. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 9. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 10. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. ijnrd.org [ijnrd.org]

An In-depth Technical Guide to the Discovery and History of 1-Methyl-1H-1,2,3-benzotriazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-Methyl-1H-1,2,3-benzotriazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. The narrative delves into the foundational chemistry of benzotriazoles, tracing the evolution of synthetic methodologies that likely enabled the creation of this specific substituted amine. A detailed, validated experimental protocol for its synthesis is presented, accompanied by a discussion of the chemical principles and causality behind the procedural steps. This guide aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents by offering a deep understanding of this versatile chemical scaffold.

Introduction: The Benzotriazole Scaffold in Medicinal Chemistry

The benzotriazole nucleus, a bicyclic system comprising a benzene ring fused to a 1,2,3-triazole ring, is a privileged scaffold in drug discovery.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3] The unique electronic properties and the ability of the triazole nitrogens to participate in hydrogen bonding and coordination complexes contribute to their diverse pharmacological profiles.[4] The strategic placement of substituents on both the benzene and triazole rings allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This compound (CAS Number: 27799-83-3) represents a key derivative, incorporating both an N-alkylation on the triazole ring and an amino group on the benzene ring, making it a valuable building block for further chemical elaboration.

Historical Context: The Genesis of Benzotriazole Chemistry

While the specific discovery of this compound is not prominently documented in readily available historical records, its existence is a direct consequence of the foundational work on benzotriazole synthesis. The parent compound, 1H-benzotriazole, has been known for over a century, with its synthesis first being a subject of study in the late 19th and early 20th centuries.[5]

The classical and most common method for the synthesis of the benzotriazole core involves the diazotization of ortho-phenylenediamines.[1] This reaction, typically carried out using sodium nitrite in the presence of an acid like acetic acid, proceeds through the formation of a diazonium salt which then undergoes intramolecular cyclization to form the stable triazole ring.[1] The elegance and efficiency of this reaction laid the groundwork for the synthesis of a vast array of substituted benzotriazoles.

The subsequent development of methods for the N-alkylation of benzotriazoles was a critical step towards the synthesis of compounds like this compound.[6] Early studies on the alkylation of benzotriazole revealed the challenge of regioselectivity, as the reaction can occur at either the N1 or N2 position of the triazole ring.[6] The development of reaction conditions and reagents that favor one isomer over the other has been an area of active research, enabling the controlled synthesis of specific N-substituted derivatives.[7]

Synthetic Evolution: A Plausible Pathway to this compound

The synthesis of this compound logically follows a multi-step pathway, leveraging established transformations in heterocyclic chemistry. A likely synthetic route would involve the initial formation of a substituted benzotriazole followed by N-methylation.

Conceptual Synthetic Workflow

A plausible and efficient synthesis would commence with a suitably substituted o-phenylenediamine precursor. The key steps would be:

-

Diazotization and Cyclization: Formation of the benzotriazole ring from an appropriately substituted o-phenylenediamine.

-

N-Methylation: Introduction of the methyl group onto the triazole nitrogen. The regioselectivity of this step is a crucial consideration.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol outlines a representative synthesis of this compound. This procedure is based on established chemical principles for the formation of substituted benzotriazoles and their subsequent N-alkylation.

Step 1: Synthesis of 5-Aminobenzotriazole

The foundational step is the creation of the benzotriazole ring with an amino substituent.

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1,2,4-Triaminobenzene dihydrochloride | 197.08 | 19.7 g | 0.1 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Acetic Acid (glacial) | 60.05 | 100 mL | - |

| Deionized Water | 18.02 | 500 mL | - |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |

Procedure:

-

Dissolution of Starting Material: In a 1 L beaker, dissolve 19.7 g (0.1 mol) of 1,2,4-triaminobenzene dihydrochloride in 300 mL of deionized water.

-

Acidification: Add 100 mL of glacial acetic acid to the solution and stir until a clear solution is obtained.

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath with continuous stirring.

-

Diazotization: Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 50 mL of deionized water dropwise to the cooled reaction mixture. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.

-

Neutralization and Precipitation: Slowly add a saturated solution of sodium bicarbonate to the reaction mixture until the pH is neutral (pH ~7). A precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Drying: Dry the solid product in a vacuum oven at 50 °C to yield 5-aminobenzotriazole.

Step 2: N-Methylation of 5-Aminobenzotriazole

This step introduces the methyl group onto the triazole ring. The choice of methylating agent and base is critical for achieving good yield and regioselectivity.

Reaction:

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. CN102977042B - Preparation method of 1-methylbenzotriazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility Profile of 1-Methyl-1H-1,2,3-benzotriazol-5-amine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for determining the solubility profile of 1-Methyl-1H-1,2,3-benzotriazol-5-amine in a range of organic solvents. While specific experimental data for this compound is not extensively published, this document outlines the theoretical principles, experimental methodologies, and analytical techniques required to generate a robust and reliable solubility profile. It is intended for researchers, scientists, and drug development professionals who require a practical understanding of solubility determination.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzotriazole core, a methyl group on one of the triazole nitrogens, and an amine group on the benzene ring. Its chemical structure is presented in Figure 1.

-

Molecular Formula: C₇H₈N₄

-

Molecular Weight: 148.17 g/mol

-

Appearance: Solid

The presence of both a hydrogen-bond-donating amine group and a relatively nonpolar benzotriazole ring system suggests a nuanced solubility behavior that will be highly dependent on the chosen solvent. Understanding this solubility profile is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to ensure optimal yield and purity.

-

Formulation Science: Identifying suitable solvent systems for developing stable and effective drug formulations.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays where the compound's concentration is critical.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. The extent to which a solute dissolves is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

"Like Dissolves Like"

This principle is a foundational concept in predicting solubility. It suggests that substances with similar polarities are more likely to be soluble in each other.

-

Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. Examples include water, methanol, and ethanol.

-

Nonpolar Solvents: These solvents have small or no dipole moments and are better at dissolving nonpolar solutes through van der Waals forces. Examples include hexane, toluene, and diethyl ether.

Given the structure of this compound, it possesses both polar (amine group, nitrogen heterocycle) and nonpolar (benzene ring, methyl group) characteristics. Therefore, its solubility is expected to be moderate in a range of solvents, with higher solubility in solvents that can engage in hydrogen bonding and have some degree of polarity.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[1] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from intermolecular dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their Hansen Solubility Parameters are similar. The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility. While the HSP for this compound are not published, the experimental determination of its solubility in a range of solvents with known HSP can help to estimate them.[2]

Experimental Determination of Solubility Profile